tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
Description
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a carbamate-protected benzimidazole derivative. Its structure comprises a benzimidazole core (a fused benzene and imidazole ring) linked to a tert-butyl carbamate group via a methylene bridge. This compound is significant in medicinal and organic chemistry due to the pharmacological relevance of benzimidazole scaffolds, which exhibit antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
tert-butyl N-(1H-benzimidazol-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-15-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOGDJKTDDORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the reaction of benzimidazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group or other substituents on the benzimidazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
TBM-BMI serves as a crucial intermediate in organic synthesis, particularly in the development of complex organic molecules. Its structure allows it to act as a building block for pharmaceuticals and agrochemicals.
Biology
In biological research, TBM-BMI is utilized to investigate structure-activity relationships (SAR) among benzimidazole derivatives. This research aids in understanding the interactions of these compounds with various biological targets, including enzymes and proteins .
Medicine
The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:
- Antimicrobial Activity: TBM-BMI and its derivatives are being explored for their ability to inhibit bacterial and fungal growth.
- Anticancer Properties: Preliminary studies indicate that TBM-BMI may inhibit enzymes linked to cancer progression, making it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition: The imidazole ring present in TBM-BMI is associated with various biological activities, particularly as an enzyme inhibitor, which could be relevant for treating diseases like cancer and neurodegenerative disorders .
Industrial Applications
In the industrial sector, TBM-BMI is employed in the production of specialty chemicals and materials. Its utility extends to developing new catalysts and reagents that enhance chemical processes. The compound's properties make it suitable for applications in polymer chemistry and coatings.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate | Contains chlorine substituent on benzimidazole | Potentially enhanced biological activity due to electron-withdrawing effects |
| Benzimidazole derivatives | Varying substituents on the benzimidazole ring | Diverse pharmacological profiles depending on substituents |
| Other carbamates | Carbamate functional group | Varying biological activities based on structural variations |
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that TBM-BMI interacts with cytochrome P450 enzymes, which are vital for drug metabolism. It acts as an inhibitor or modulator, influencing metabolic pathways of various substrates. This interaction could have implications for drug design and personalized medicine.
Case Study 2: Anticancer Research
A study focusing on the anticancer properties of TBM-BMI revealed its potential to inhibit specific kinases involved in cancer cell proliferation. These findings suggest that TBM-BMI could be developed into a therapeutic agent targeting cancer cells.
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzimidazole Carbamates
- Chlorinated Derivatives: tert-Butyl ((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 712275-17-7) and tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 712275-17-7) feature chlorine substituents on the benzimidazole ring. These derivatives have molecular weights of 281.74 g/mol and similar storage requirements (2–8°C) . Comparison: Chlorination reduces solubility in polar solvents but may improve bioactivity compared to the parent compound.
Fluorinated Derivatives :
- tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 1956332-25-4) incorporates a fluorine atom. Fluorine’s small size and high electronegativity can enhance metabolic stability and bioavailability. This derivative is discontinued commercially but was available in gram-scale quantities .
Piperidine-Linked Analogs
- tert-Butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1420888-80-7) includes a piperidine ring and a 4-fluorobenzyl group. Its molecular weight is 438.54 g/mol, and it exhibits warnings for skin/eye irritation (H315, H319) .
Imidazole vs. Benzimidazole Carbamates
- tert-Butyl N-(1H-imidazol-2-ylmethyl)carbamate (CAS 203664-05-5) lacks the fused benzene ring, reducing aromaticity and planarity. This decreases π-π stacking interactions, impacting crystallization behavior. Its molecular weight is 197.23 g/mol .
Physicochemical Properties
*Estimated from analogous compounds .
Biological Activity
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tert-butyl group linked to a benzimidazole moiety through a carbamate functional group, which is known for its potential in various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O2, with a molecular weight of approximately 247.29 g/mol. The structure is characterized by:
- Benzimidazole ring : Known for its biological significance and role in enzyme inhibition.
- Carbamate group : Frequently encountered in pharmaceuticals, contributing to the compound's biological effects.
The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It may act as an inhibitor or modulator, affecting metabolic pathways of various substrates .
- Microtubule Destabilization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Signal Transduction Modulation : By binding to specific protein kinases, the compound can influence signaling pathways that regulate cell growth and differentiation .
Anticancer Activity
Research indicates that compounds derived from benzimidazole exhibit significant anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that similar benzimidazole derivatives can effectively inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. For instance, compounds with similar structures showed IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
Enzyme Inhibition
The imidazole ring present in the compound is associated with enzyme inhibition, particularly those involved in cancer progression and neurodegenerative diseases . The potential for this compound to inhibit specific enzymes could be explored further in medicinal chemistry research.
Case Studies
Recent studies have highlighted the biological evaluation of various benzimidazole derivatives:
- Study on Microtubule Assembly : Compounds similar to this compound were evaluated for their effects on microtubule assembly at concentrations of 20 μM, showing effective inhibition rates between 40% and 52% .
- Apoptosis Induction : In cellular assays, certain derivatives were found to enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents .
Q & A
Q. What are the standard synthetic routes for tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, and how are reaction conditions optimized?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, a reaction of (1H-benzo[d]imidazol-2-yl)methanamine with Boc-anhydride in the presence of HATU and DIPEA in DMF at room temperature yields the product in ~71% isolated yield after HPLC/MS monitoring . Optimization involves adjusting stoichiometry (e.g., 1.1 equiv HATU), solvent polarity, and reaction time. Purification via filtration or column chromatography is critical for removing unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.44–7.81 ppm (aromatic protons from benzimidazole), δ 4.60 ppm (carbamate-protected methylene), and δ 1.46 ppm (tert-butyl group) .
- ESI-MS : A molecular ion peak at m/z 305.1 [M+H]⁺ confirms the molecular weight .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-N) validate the functional groups .
Advanced Research Questions
Q. How can catalytic methods improve the synthesis efficiency of benzimidazole carbamates?
- CBr₄-catalyzed one-pot synthesis : Enables direct coupling of o-phenylenediamine derivatives with carboxylic acids, reducing steps and improving atom economy .
- Ru-catalyzed oxidation : For derivatives like 1H-benzo[d]imidazole-2-carbaldehyde, [Ru(bpbp)(pydic)] with H₂O₂ at 50°C achieves gram-scale yields (70%) .
Q. What strategies resolve diastereoselectivity challenges in carbamate derivatives?
Chiral auxiliaries or enantioselective catalysts (e.g., Pd/CyJohnPhos) can control stereochemistry. For example, iodolactamization in multi-step syntheses ensures high enantiomeric excess (>95%) in cyclohexyl carbamate intermediates .
Q. How are computational methods applied to study optoelectronic properties of benzimidazole derivatives?
Density functional theory (DFT) calculates HOMO-LUMO gaps and nonlinear optical (NLO) responses. Schiff bases like N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine exhibit large Stokes shifts (~120 nm) and high hyperpolarizability (β₀ = 4.5 × 10⁻³⁰ esu), making them suitable for OLEDs .
Q. What role do benzimidazole carbamates play in biochemical assays?
Copper complexes of benzimidazole derivatives catalyze dopamine oxidation to aminochrome, a model for neurodegenerative studies. Kinetic assays (UV-Vis monitoring at λ = 480 nm) reveal catalytic efficiency (kcat/KM ~ 10³ M⁻¹s⁻¹) .
Q. How is gram-scale synthesis achieved without compromising purity?
Scalable protocols use reflux conditions (e.g., polyphosphoric acid for cyclization) and workup with ethyl acetate/NaHCO₃. For example, 0.1 mol (14.8 g) of precursor yields >70% product after silica gel chromatography .
Q. What are the challenges in synthesizing air-sensitive intermediates?
- Use of anhydrous solvents (e.g., THF, DMF) under N₂/Ar.
- Quenching with brine/citric acid to stabilize reactive groups (e.g., thioureas) .
Methodological Considerations
Q. How to troubleshoot low yields in carbamate coupling reactions?
- Side reactions : Competing acylation of benzimidazole NH can occur; pre-activation with Boc₂O minimizes this .
- Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
